3-(2-Aminophenyl)prop-2-enenitrile
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Overview
Description
3-(2-Aminophenyl)prop-2-enenitrile is an organic compound with the molecular formula C9H8N2. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Aminophenyl)prop-2-enenitrile can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation followed by cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(2-Aminophenyl)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)prop-2-enenitrile
- 3-(2-Methylphenyl)prop-2-enenitrile
- 3-(2-Hydroxyphenyl)prop-2-enenitrile
Uniqueness
3-(2-Aminophenyl)prop-2-enenitrile is unique due to the presence of the amino group, which imparts distinct reactivity and biological activity compared to its analogs. The amino group enhances its potential for hydrogen bonding and nucleophilic reactions, making it a valuable compound in various applications .
Properties
CAS No. |
58106-57-3 |
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Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(2-aminophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H8N2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6H,11H2 |
InChI Key |
BYEHYSHPUIZTSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)N |
Origin of Product |
United States |
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